Alginic acid calcium sodium salt
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Overview
Description
Alginic acid calcium sodium salt is a naturally occurring polysaccharide derived from brown algae. It is a hydrophilic compound that forms a viscous gum when hydrated. The compound is known for its ability to bind with calcium and sodium ions, resulting in the formation of alginates. These alginates are widely used in various industries due to their unique properties, such as biocompatibility, non-toxicity, and biodegradability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alginic acid is extracted from brown seaweeds using a series of chemical processes. The seaweed is first treated with dilute hydrochloric acid to remove impurities. The alginic acid is then extracted using sodium carbonate, resulting in the formation of sodium alginate. To obtain alginic acid calcium sodium salt, calcium chloride is added to the sodium alginate solution, causing the precipitation of calcium alginate .
Industrial Production Methods: In industrial settings, the extraction process involves soaking the seaweed in water or diluted acid, followed by treatment with sodium carbonate. The resulting sodium alginate is then precipitated using calcium chloride. The precipitate is further purified and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Alginic acid calcium sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Alginic acid calcium sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a thickening and gelling agent in various chemical formulations.
Biology: Employed in cell encapsulation and tissue engineering due to its biocompatibility.
Medicine: Utilized in drug delivery systems, wound dressings, and as a component in dental impression materials.
Industry: Applied in the food industry as a stabilizer and emulsifier, and in the textile industry for printing and dyeing processes
Mechanism of Action
The mechanism of action of alginic acid calcium sodium salt involves its ability to form gels and viscous solutions. When dissolved in water, the compound interacts with calcium ions to form a gel-like structure. This property is utilized in various applications, such as drug delivery, where the gel can encapsulate active ingredients and release them in a controlled manner .
Comparison with Similar Compounds
Sodium Alginate: Water-soluble and used in similar applications but lacks the gel-forming ability of calcium alginate.
Calcium Alginate: Forms gels but is less soluble in water compared to sodium alginate.
Hyaluronic Acid: Another polysaccharide with similar biocompatibility and applications in tissue engineering and drug delivery
Uniqueness: Alginic acid calcium sodium salt is unique due to its ability to form gels in the presence of calcium ions, making it highly valuable in applications requiring controlled release and encapsulation. Its combination of solubility and gel-forming properties sets it apart from other similar compounds .
Properties
IUPAC Name |
calcium;sodium;6-[2-carboxylato-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O19.Ca.Na/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29;;/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31);;/q;+2;+1/p-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIUPNZUZCGXCA-UHFFFAOYSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Na+].[Ca+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23CaNaO19 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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